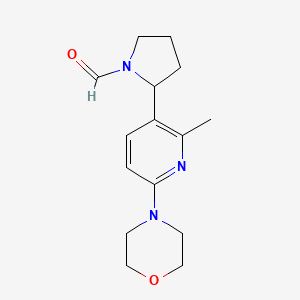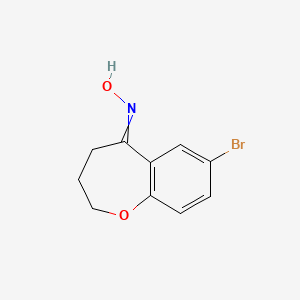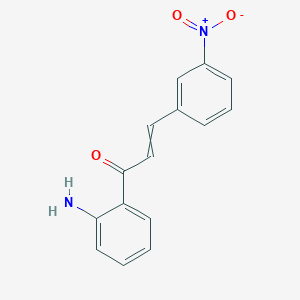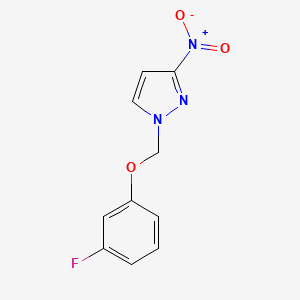
1-Phenyl-1-(pyrrolidin-1-yl)ethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE DIHYDROCHLORIDE: is an organic compound with the chemical formula C12H18N2.2ClH. It is a colorless to yellowish oily liquid with amine-like properties and a strong aroma. This compound is commonly used as a catalyst, ligand, and intermediate in organic synthesis. It serves as a raw material for the preparation of drugs, pesticides, dyes, rubber additives, and other organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE DIHYDROCHLORIDE can be synthesized by reacting phenyl ether with 1-pyrrolethylamine under appropriate conditions. The reaction temperature is usually maintained between 0 and 5 degrees Celsius, and the reaction time is relatively short .
Industrial Production Methods: In industrial settings, the production of ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE DIHYDROCHLORIDE involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are strictly followed to avoid any hazardous reactions during the production process .
Analyse Des Réactions Chimiques
Types of Reactions: ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE DIHYDROCHLORIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE DIHYDROCHLORIDE has a wide range of scientific research applications:
Chemistry: Used as a catalyst and ligand in various organic synthesis reactions.
Biology: Employed in the study of biological pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pesticides, dyes, and rubber additives
Mécanisme D'action
The mechanism of action of ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- PHENYL-1-PYRROLIDINEETHANAMINE
- PHENYL-2-PYRROLIDINEETHANAMINE
- PHENYL-3-PYRROLIDINEETHANAMINE
Uniqueness: ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE DIHYDROCHLORIDE is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to act as a versatile intermediate in organic synthesis and its wide range of applications in various fields make it a valuable compound .
Propriétés
Formule moléculaire |
C12H20Cl2N2 |
|---|---|
Poids moléculaire |
263.20 g/mol |
Nom IUPAC |
1-phenyl-1-pyrrolidin-1-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c1-12(13,14-9-5-6-10-14)11-7-3-2-4-8-11;;/h2-4,7-8H,5-6,9-10,13H2,1H3;2*1H |
Clé InChI |
ULBVRWWKWPRKBU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)(N)N2CCCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Fluoro-4-{methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide hydrochloride](/img/structure/B11819143.png)







![[4-[[3-(2-Aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate;hydrochloride](/img/structure/B11819192.png)


